molecular formula C11H14O2 B3049444 3-Butylbenzoic acid CAS No. 20651-72-3

3-Butylbenzoic acid

Cat. No.: B3049444
CAS No.: 20651-72-3
M. Wt: 178.23 g/mol
InChI Key: BDLOUJHJYJKMON-UHFFFAOYSA-N
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Description

3-Butylbenzoic acid (CAS: 20651-72-3) is a substituted benzoic acid derivative featuring a butyl (-C₄H₉) group at the meta (3-) position of the aromatic ring. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.24 g/mol . This compound is typically synthesized via alkylation or carboxylation reactions and is commonly used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its purity in commercial preparations often exceeds 95% .

The butyl substituent confers distinct physicochemical properties, such as increased hydrophobicity compared to benzoic acid, which influences solubility and reactivity. Below, we compare this compound with structurally similar compounds to elucidate trends in properties and applications.

Properties

IUPAC Name

3-butylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h4,6-8H,2-3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLOUJHJYJKMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00526710
Record name 3-Butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20651-72-3
Record name 3-Butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COOH+C4H9ClAlCl3C6H4(C4H9)COOH+HCl\text{C}_6\text{H}_5\text{COOH} + \text{C}_4\text{H}_9\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_4\text{H}_9)\text{COOH} + \text{HCl} C6​H5​COOH+C4​H9​ClAlCl3​​C6​H4​(C4​H9​)COOH+HCl

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Butylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The butyl group can be oxidized to form a carboxylic acid group, resulting in the formation of terephthalic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Terephthalic acid.

    Reduction: 3-Butylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Butylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-butylbenzoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Alkyl-Substituted Benzoic Acids

Key Compounds

3-Methylbenzoic Acid (CAS: 99-04-7)

4-Butylbenzoic Acid (CAS: N/A; positional isomer)

Biphenyl-3,3'-dicarboxylic Acid (CAS: 612-87-3; diacid analogue)

Physicochemical Properties
Property 3-Butylbenzoic Acid 3-Methylbenzoic Acid 4-Butylbenzoic Acid Biphenyl-3,3'-dicarboxylic Acid
Molecular Formula C₁₁H₁₄O₂ C₈H₈O₂ C₁₁H₁₄O₂ C₁₄H₁₀O₄
Molecular Weight (g/mol) 178.24 136.15 178.24 242.23
Substituent Position meta meta para meta (both rings)
Solubility (Water) Low Moderate Low Very Low
Acidity (pKa) ~4.2* ~4.0 ~4.2* ~2.8 (per -COOH)

*Estimated based on alkyl chain effects on benzoic acid pKa (~4.2 for alkyl derivatives vs. 4.2 for benzoic acid).

Structural and Functional Insights
  • Alkyl Chain Length : The butyl group in this compound increases hydrophobicity compared to 3-methylbenzoic acid, reducing aqueous solubility. This trend is critical in drug design, where lipophilicity affects membrane permeability .
  • Positional Isomerism: this compound (meta) and 4-butylbenzoic acid (para) differ in substituent orientation.
  • Diacids vs. Monoacids: Biphenyl-3,3'-dicarboxylic acid, with two carboxyl groups, shows significantly stronger acidity (lower pKa) and lower solubility due to intermolecular hydrogen bonding .
In Vivo Data and Toxicity

For example, shorter chains (methyl, ethyl) may undergo faster hepatic clearance compared to butyl derivatives .

Biological Activity

3-Butylbenzoic acid, a derivative of benzoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its applications in various fields.

Chemical Structure and Properties

This compound is characterized by a butyl group attached to the benzene ring at the meta position. Its molecular formula is C12H16O2C_{12}H_{16}O_2, and it possesses unique physical and chemical properties that influence its biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes .

2. Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The compound appears to interfere with cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapeutics.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which may contribute to its observed biological effects .

The biological activity of this compound is thought to arise from its interaction with cellular proteins and membranes. It may act by:

  • Inhibiting Enzymatic Activity: Targeting enzymes critical for bacterial survival or cancer cell metabolism.
  • Disrupting Membrane Integrity: Altering the permeability of microbial membranes, leading to cell death.
  • Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

CompoundAntimicrobial ActivityCytotoxicityEnzyme Inhibition
This compoundModerateHighYes
4-Butylbenzoic AcidLowModerateNo
2-Butylbenzoic AcidModerateLowYes

This table illustrates how the position of the butyl group affects the biological activity of these benzoic acid derivatives.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Research

Another research article focused on the cytotoxic effects of this compound on human breast cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, highlighting its potential as an anti-cancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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